6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one
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Overview
Description
6,10-Dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one is a complex organic compound with a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl groups and the propan-2-yl substituent.
Cyclization: Starting from a suitable aromatic precursor, cyclization can be achieved using Lewis acids such as aluminum chloride (AlCl3) or Brønsted acids like sulfuric acid (H2SO4).
Hydroxylation: Introduction of hydroxyl groups can be performed using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Alkylation: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (C3H7Cl) and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6,10-Dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Chlorine (Cl2) in the presence of iron (Fe) as a catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,10-Dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying aromatic reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, lacking the hydroxyl and propan-2-yl groups.
9,10-Dihydroxyphenanthrene: Similar structure but without the propan-2-yl substituent.
1,2,3,4-Tetrahydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness
6,10-Dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,21,23H,6-8H2,1-5H3 |
InChI Key |
XLUHSPYVUOVWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
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